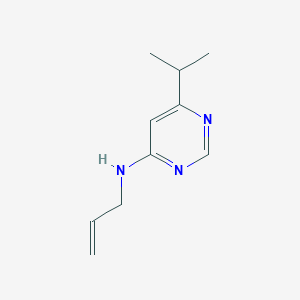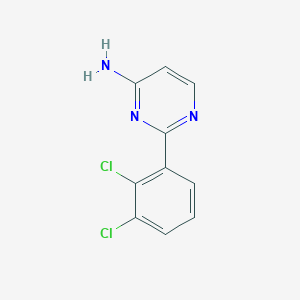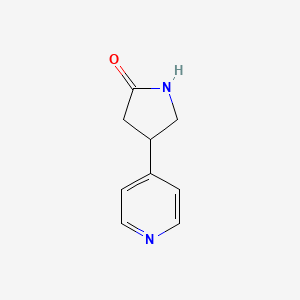
4-(Pyridin-4-yl)pyrrolidin-2-one
説明
“4-(Pyridin-4-yl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of “4-(Pyridin-4-yl)pyrrolidin-2-one” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis process is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Molecular Structure Analysis
The molecular weight of “4-(Pyridin-4-yl)pyrrolidin-2-one” is 162.19 . The InChI code for this compound is 1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2, (H,11,12) .Chemical Reactions Analysis
The pyrrolidine ring in “4-(Pyridin-4-yl)pyrrolidin-2-one” is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-4-yl)pyrrolidin-2-one” include a dipole moment of 1.9039, polarizability of 3.23017E-23 esu, and first-order hyperpolarizability of 1.51981E-30 esu .科学的研究の応用
Chemical Synthesis and Catalysis
4-(Pyrrolidin-1-yl)pyridine-catalyzed reactions demonstrate the compound's utility in synthesizing diverse chemical structures. For instance, it facilitates the deconjugative esterification of 2-cyclohexylideneacetic acids, producing esters with significant yields by employing specific carbodiimide as a coupling agent. This showcases the compound's role in creating complex esters, a key process in organic synthesis (Sano et al., 2006).
Photophysics and Material Science
Research into pyrrole-substituted tridentate complexes of Ru(II) indicates that compounds like 4-(Pyrrol-2-yl)pyridine play a crucial role in developing materials with specific electronic and photophysical properties. These complexes demonstrate interesting behaviors like electropolymerization and mixed metal-to-ligand charge transfer, contributing to their potential in photosensitization applications (Abboud et al., 2009).
Antimalarial Drug Discovery
In the realm of pharmaceutical research, derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as novel scaffolds for antimalarial drugs, targeting the Plasmodium cytoplasmic prolyl-tRNA synthetase. This demonstrates the compound's potential in contributing to the development of new therapeutic agents for malaria, highlighting its versatility in drug discovery (Okaniwa et al., 2021).
Supramolecular Chemistry
Topology analysis of complex ions featuring 4-(pyrrolidin-1-yl)pyridine illustrates its significance in supramolecular chemistry, offering insights into the structural organization of complex ionic assemblies. Such studies underline the compound's role in understanding and designing materials with intricate molecular arrangements (Abu-Youssef et al., 2016).
Antibacterial Agents
The synthesis and evaluation of 4-pyrrolidin-3-cyanopyridine derivatives underscore the compound's application in developing new antibacterial agents. This research indicates its utility in addressing antibiotic resistance, a growing concern in medical science (Bogdanowicz et al., 2013).
Safety And Hazards
将来の方向性
The future directions for “4-(Pyridin-4-yl)pyrrolidin-2-one” include its potential use in the treatment of malaria. Preliminary off-target profile and oral efficacy in a humanized murine model of Pf malaria suggest that “4-(Pyridin-4-yl)pyrrolidin-2-one” derivatives represent a promising starting point for the identification of novel antimalarial prophylactic agents .
特性
IUPAC Name |
4-pyridin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECHVBQXAJIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)pyrrolidin-2-one | |
CAS RN |
1268132-89-3 | |
| Record name | 4-(pyridin-4-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)

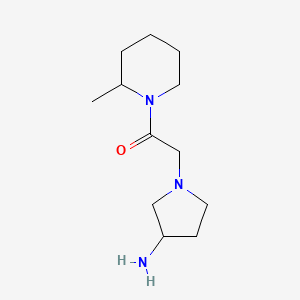
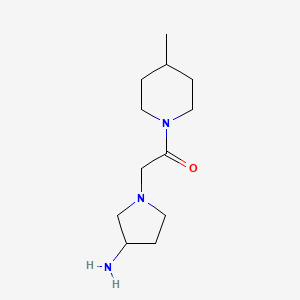
![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)

